molecular formula C7H12O3 B13025747 3-Cyclobutyl-2-hydroxypropanoic acid

3-Cyclobutyl-2-hydroxypropanoic acid

Katalognummer: B13025747
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: MBTPZRPSKKTNQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of propanoic acid, featuring a cyclobutyl group attached to the second carbon and a hydroxyl group on the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can be employed to form the cyclobutyl group, followed by oxidation and hydrolysis steps to introduce the hydroxyl and carboxyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.

    Reduction: Cyclobutyl alcohol.

    Substitution: Various substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclobutyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The cyclobutyl group may also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylacetic acid: Similar structure but lacks the hydroxyl group.

    Cyclobutylmethanol: Contains a hydroxyl group but lacks the carboxyl group.

    2-Hydroxycyclobutanecarboxylic acid: Similar functional groups but different carbon skeleton.

Uniqueness

3-Cyclobutyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclobutyl group and a hydroxyl group on the propanoic acid backbone

Eigenschaften

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

3-cyclobutyl-2-hydroxypropanoic acid

InChI

InChI=1S/C7H12O3/c8-6(7(9)10)4-5-2-1-3-5/h5-6,8H,1-4H2,(H,9,10)

InChI-Schlüssel

MBTPZRPSKKTNQC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.